(6-Hydroxybenzofuran-3-yl)(4-methoxyphenyl)methanone
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Overview
Description
(6-Hydroxybenzofuran-3-yl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C16H12O4 It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Hydroxybenzofuran-3-yl)(4-methoxyphenyl)methanone typically involves multiple steps. One common method starts with the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid to form an intermediate. This intermediate undergoes cyclization in the presence of acetic anhydride to yield 6-methoxybenzofuran. Finally, demethylation with sodium 1-dodecanethiolate produces the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for safety, cost-effectiveness, and environmental sustainability. For instance, the use of acetic anhydride as both a reagent and solvent helps streamline the reaction and improve yield .
Chemical Reactions Analysis
Types of Reactions
(6-Hydroxybenzofuran-3-yl)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like boron tribromide can be used for demethylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in an alcohol.
Scientific Research Applications
(6-Hydroxybenzofuran-3-yl)(4-methoxyphenyl)methanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (6-Hydroxybenzofuran-3-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxybenzofuran: Shares the benzofuran scaffold but lacks the methoxyphenyl group.
4-Methoxybenzaldehyde: Contains the methoxyphenyl group but lacks the benzofuran scaffold.
Uniqueness
(6-Hydroxybenzofuran-3-yl)(4-methoxyphenyl)methanone is unique due to the combination of the benzofuran and methoxyphenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C16H12O4 |
---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
(6-hydroxy-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)16(18)14-9-20-15-8-11(17)4-7-13(14)15/h2-9,17H,1H3 |
InChI Key |
OSTQMVCQOAJIIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=COC3=C2C=CC(=C3)O |
Origin of Product |
United States |
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